2,7-Dichloroquinoline-3-carboxylic Acid
Description
Properties
Molecular Formula |
C10H5Cl2NO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2,7-dichloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H,14,15) |
InChI Key |
RDCFTBNMRICBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,7 Dichloroquinoline 3 Carboxylic Acid and Its Precursors
Precursor Synthesis Pathways
The primary route to 2,7-dichloroquinoline-3-carboxylic acid involves the synthesis and subsequent oxidation of 2,7-dichloroquinoline-3-carbaldehyde (B1600441). The formation of this key aldehyde intermediate is a critical step, with the Vilsmeier-Haack reaction being a prominent and widely employed method.
Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde
The synthesis of 2,7-dichloroquinoline-3-carbaldehyde is most commonly achieved through the Vilsmeier-Haack cyclization of an appropriately substituted acetanilide (B955).
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of quinoline (B57606) synthesis, it provides a direct route to 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inresearchgate.net The synthesis of 2,7-dichloroquinoline-3-carbaldehyde specifically starts from 3-chloroaniline, which is first converted to N-(3-chlorophenyl)acetamide (3-chloroacetanilide).
The subsequent Vilsmeier-Haack cyclization of 3-chloroacetanilide is carried out using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). nih.gov The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the acetanilide, leading to cyclization and the formation of the quinoline ring system with simultaneous chlorination at the 2-position and formylation at the 3-position.
Reaction Scheme:
Acetylation of 3-chloroaniline: 3-Chloroaniline is reacted with acetic anhydride (B1165640) to form N-(3-chlorophenyl)acetamide.
Vilsmeier-Haack Cyclization: N-(3-chlorophenyl)acetamide is treated with the Vilsmeier reagent (POCl₃/DMF) to yield 2,7-dichloroquinoline-3-carbaldehyde.
Table 1: Vilsmeier-Haack Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| 3-Chloroacetanilide | POCl₃, DMF | 2,7-Dichloroquinoline-3-carbaldehyde | Regioselective formation of the 7-chloro isomer. |
While the Vilsmeier-Haack reaction is the most direct route, other classical quinoline syntheses, such as the Combes, Doebner-von Miller, or Friedländer synthesis, could theoretically be adapted. However, these methods often require different starting materials and may not directly yield the desired 2-chloro-3-formyl substitution pattern, necessitating additional functionalization steps. For instance, a pre-formed quinoline ring could be subjected to chlorination and formylation reactions, but this approach often suffers from issues with regioselectivity and may lead to a mixture of products.
Another approach involves the functionalization of a pre-existing 7-chloroquinoline (B30040) scaffold. For example, 4,7-dichloroquinoline (B193633) can be a starting point for the synthesis of various functionalized 7-chloroquinoline derivatives through nucleophilic substitution at the 4-position. future-science.comresearchgate.net However, introducing a formyl group at the 3-position and a chloro group at the 2-position on such a scaffold would require a multi-step synthetic sequence.
The regioselectivity of the Vilsmeier-Haack cyclization of substituted acetanilides is a crucial aspect of the synthesis. For 3-chloroacetanilide, the cyclization preferentially occurs to give the 7-chloro-substituted quinoline. This is because the cyclization is an electrophilic aromatic substitution on the aniline (B41778) ring, and the position of cyclization is directed by the substituents present.
Studies on the Vilsmeier-Haack reaction of various N-arylacetamides have shown that electron-donating groups on the aniline ring facilitate the reaction and can influence the regioselectivity. niscpr.res.in Conversely, electron-withdrawing groups can hinder the reaction. The yield of 2-chloro-3-formylquinolines can be optimized by adjusting the reaction conditions, such as the molar ratio of the Vilsmeier reagent to the acetanilide and the reaction temperature. For instance, an excess of the Vilsmeier complex is often used to drive the reaction to completion. tandfonline.com It has been reported that the maximum yield for the synthesis of 2-chloro-3-formylquinolines can be achieved with 12 moles of POCl₃ at 90°C. niscpr.res.in
Synthesis of Other Key Intermediates Bearing the 2,7-Dichloroquinoline (B1602032) Moiety
The 2,7-dichloroquinoline scaffold can be incorporated into various other key intermediates through functionalization of either the precursor, 2,7-dichloroquinoline-3-carbaldehyde, or other readily available starting materials like 4,7-dichloroquinoline.
For example, the aldehyde group of 2,7-dichloroquinoline-3-carbaldehyde can undergo a variety of chemical transformations to introduce different functionalities at the 3-position. These reactions include:
Condensation reactions: The aldehyde can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. nih.govrsc.org
Reduction: The aldehyde can be reduced to the corresponding alcohol, (2,7-dichloroquinolin-3-yl)methanol.
Wittig reaction: Reaction with Wittig reagents can be used to introduce a carbon-carbon double bond at the 3-position. mdpi.com
Furthermore, starting from 4,7-dichloroquinoline, a range of intermediates can be synthesized. The chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution than the one at the 7-position. This allows for the selective introduction of various substituents at the 4-position, leading to a diverse array of 7-chloroquinoline intermediates. future-science.comresearchgate.net For instance, reaction with amines, thiols, or alcohols can yield 4-amino-, 4-thio-, or 4-alkoxy-7-chloroquinolines, respectively.
Carboxylic Acid Formation
The final step in the synthesis of this compound is the oxidation of the aldehyde group of 2,7-dichloroquinoline-3-carbaldehyde.
A reported method for this transformation involves the oxidation of 2-chloroquinoline-3-carbaldehydes with silver nitrate (B79036) in an alkaline medium. tandfonline.com This method provides a direct route to the corresponding carboxylic acids.
Table 2: Oxidation of 2,7-Dichloroquinoline-3-carbaldehyde
| Starting Material | Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|---|
| 2,7-Dichloroquinoline-3-carbaldehyde | Silver Nitrate (AgNO₃) | This compound | Alkaline medium |
Other general methods for the oxidation of aldehydes to carboxylic acids could also be applicable. These include the use of oxidizing agents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or milder reagents like pyridinium (B92312) chlorochromate (PCC) followed by further oxidation, or the use of Oxone. organic-chemistry.org The choice of oxidant and reaction conditions would need to be carefully selected to avoid unwanted side reactions with the chloro-substituted quinoline ring.
Oxidative Pathways from 2,7-Dichloroquinoline-3-carbaldehyde
The synthesis of this compound can be effectively achieved through the oxidation of its corresponding aldehyde precursor, 2,7-dichloroquinoline-3-carbaldehyde. This transformation is a fundamental reaction in organic chemistry, converting an aldehyde functional group into a carboxylic acid.
A variety of oxidizing agents are capable of facilitating the conversion of aldehydes to carboxylic acids. The choice of reagent and reaction conditions is crucial and can be influenced by factors such as substrate sensitivity, desired yield, and reaction scale. Common reagents used for this type of oxidation include chromium-based reagents like chromic acid (Jones reagent), potassium permanganate, and silver-based reagents like Tollens' reagent. libretexts.org
In the context of quinoline derivatives, specific examples from the literature demonstrate successful oxidation of related compounds. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) has been oxidized to the corresponding carboxylic acid using silver nitrite (B80452) in the presence of sodium hydroxide. nih.gov Another established method involves the Vilsmeier–Haack reaction to produce 2-chloro-3-carbaldehyde quinolines, followed by oxidation of the aldehyde to the carboxylic acid. researchgate.net While direct oxidation examples for the 2,7-dichloro- substituted aldehyde are less common in readily available literature, the principles from these related transformations are directly applicable.
The table below summarizes potential oxidizing agents and typical conditions for the oxidation of quinoline-3-carbaldehydes.
| Oxidizing Agent | Typical Conditions | Comments |
| Silver Nitrite (AgNO₂) / NaOH | Aqueous or alcoholic solvent, room temperature to gentle heating | Mild conditions, often used for sensitive substrates. nih.gov |
| Potassium Permanganate (KMnO₄) | Acetone or aqueous solution, often with acid or base | Strong oxidant, care must be taken to avoid over-oxidation of other functional groups. |
| Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, 0°C to room temperature | A powerful and common reagent for this transformation. libretexts.org |
| Ceric Ammonium (B1175870) Nitrate (CAN) | Acetonitrile (B52724)/water, cooled temperatures | Has been noted to lead to the formation of 2-chloroquinoline-3-carboxylic acid, sometimes as an unexpected product from the decomposition of a more complex starting material. researchgate.net |
The oxidation of an aldehyde to a carboxylic acid in aqueous media generally proceeds through a hydrate (B1144303) intermediate. masterorganicchemistry.comucalgary.ca This mechanism involves two primary stages:
Hydrate Formation: The reaction begins with the nucleophilic addition of a water molecule to the electrophilic carbonyl carbon of the aldehyde (2,7-dichloroquinoline-3-carbaldehyde). This reversible step forms an unstable geminal diol, also known as a hydrate. libretexts.orgucalgary.ca
Oxidation of the Hydrate: The hydrate intermediate, which is structurally similar to an alcohol, is then oxidized. ucalgary.ca An oxidizing agent removes the hydrogen atom from the carbon that was originally part of the aldehyde group. The process is effectively an elimination reaction where a base (such as a water molecule) removes a proton from one of the hydroxyl groups, leading to the formation of the C=O double bond of the carboxylic acid. ucalgary.ca The presence of the hydrogen atom on the carbonyl carbon in the initial aldehyde is what makes it susceptible to oxidation, a feature that ketones lack under similar conditions. libretexts.orgucalgary.ca
The presence of water is often critical for this pathway; in its absence, some oxidizing agents that typically convert primary alcohols to carboxylic acids may stop at the aldehyde stage. masterorganicchemistry.com
Alternative Synthetic Routes to the this compound Moiety
Beyond the direct oxidation of an aldehyde precursor, other synthetic strategies can be employed to construct the this compound framework. These methods often involve building the carboxylic acid functionality from different precursors.
Palladium-catalyzed carbonylation is a powerful and versatile method for introducing a carbonyl group into an organic molecule. researchgate.net This reaction typically involves the coupling of an organic halide with carbon monoxide and a nucleophile in the presence of a palladium catalyst. researchgate.net To synthesize this compound, a suitable precursor would be a tri-halogenated quinoline, such as 2,7-dichloro-3-bromoquinoline or 2,7-dichloro-3-iodoquinoline.
The general process, known as hydroxycarbonylation, uses water as the nucleophile to directly form the carboxylic acid. researchgate.net The catalytic cycle generally involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (the halogenated quinoline).
CO Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond.
Nucleophilic Attack: A water molecule attacks the acyl-palladium complex.
Reductive Elimination: The final carboxylic acid product is released, and the palladium(0) catalyst is regenerated.
This methodology is advantageous as it often proceeds with high selectivity under relatively mild conditions and tolerates a wide range of functional groups. researchgate.net It has been widely applied in the synthesis of complex molecules and natural products. nih.gov
The hydrolysis of nitriles or esters provides a reliable and straightforward route to carboxylic acids. libretexts.org This approach requires the synthesis of a suitable precursor: either 2,7-dichloroquinoline-3-carbonitrile (B119050) or an ester, such as methyl or ethyl 2,7-dichloroquinoline-3-carboxylate.
Nitrile Hydrolysis: The carbon-nitrogen triple bond of a nitrile can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk
Acid Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. chemguide.co.uk
Alkaline Hydrolysis: The nitrile is heated with an aqueous alkali solution, such as sodium hydroxide. chemguide.co.uk This initially forms the salt of the carboxylic acid (e.g., sodium 2,7-dichloroquinoline-3-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk
Ester Hydrolysis (Saponification): The hydrolysis of an ester is a common method for generating carboxylic acids. This reaction is also typically carried out under acidic or basic conditions.
Alkaline Hydrolysis: This process, also known as saponification, involves heating the ester with a base like aqueous sodium hydroxide. orgsyn.org This reaction is effectively irreversible as it forms the carboxylate salt. Subsequent acidification is required to protonate the carboxylate and yield the final this compound. orgsyn.org This method is demonstrated in the synthesis of related quinoline systems, where an ester is saponified using refluxing aqueous sodium hydroxide. orgsyn.org
Derivatization and Subsequent Chemical Reactivity of this compound
The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations and derivatizations. These reactions are crucial for creating analogs with modified properties or for building more complex molecular architectures. ontosight.ai
The most common reactions involve the conversion of the carboxylic acid into other functional groups such as esters, amides, and acyl hydrazides. ontosight.aithermofisher.com These transformations typically require an initial "activation" step, as the hydroxyl group of the carboxylic acid is a poor leaving group.
Common derivatization pathways include:
Esterification: The formation of esters can be achieved through methods like Fischer esterification (reacting the acid with an alcohol in the presence of a strong acid catalyst) or by reacting the acid with an alkyl halide after converting it to a carboxylate salt. The synthesis of ethyl 3,7-dichloroquinoline-8-carboxylate from its corresponding acid demonstrates a similar transformation within the quinoline family. nih.gov
Amide Formation: Amides are readily synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling reagents such as carbodiimides (e.g., EDAC) or by first converting the carboxylic acid into a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester. thermofisher.com The synthesis of various 2-chloroquinoline-3-carboxamide (B1625466) derivatives has been accomplished by coupling the parent carboxylic acid with different anilines. researchgate.net
Hydrazide Formation: Reacting the activated carboxylic acid with hydrazine (B178648) or its derivatives yields hydrazides. These compounds can serve as intermediates for synthesizing other heterocyclic systems. nih.gov
The table below summarizes key derivatization reactions of the carboxylic acid moiety.
| Reagent(s) | Product Type | General Conditions |
| Alcohol (e.g., Ethanol), H⁺ catalyst | Ester | Reflux in alcohol with a catalytic amount of strong acid. |
| Thionyl Chloride (SOCl₂), then Amine (R₂NH) | Amide | Two-step process: formation of acid chloride, followed by reaction with amine. |
| Amine (R₂NH), Coupling Agent (e.g., EDAC) | Amide | One-pot reaction in an appropriate solvent at room temperature. thermofisher.com |
| Hydrazine (N₂H₄) | Hydrazide | Typically via an activated ester or acid chloride intermediate. nih.gov |
These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships, as seen in studies where derivatives of 3-quinoline carboxylic acid were synthesized and evaluated as potential enzyme inhibitors. nih.gov
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety at the C-3 position is a prime site for modification through esterification and amidation, enabling the introduction of diverse functional groups and modulation of the molecule's physicochemical properties.
Esterification: Direct esterification of carboxylic acids, such as this compound, can be achieved through various established methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach, though it may require harsh conditions. For more sensitive or sterically hindered substrates, milder methods are preferable.
The Steglich esterification is a particularly effective method that proceeds under neutral conditions at room temperature. organic-chemistry.orgorgsyn.org This reaction utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to yield the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. orgsyn.org The addition of catalytic DMAP is crucial for accelerating the reaction and suppressing the formation of N-acylurea side products. organic-chemistry.org
Amidation: The direct conversion of carboxylic acids to amides by heating with an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. encyclopedia.pub Therefore, the reaction typically requires high temperatures (>160 °C) or the use of activating agents. encyclopedia.pub
Modern amidation protocols employ coupling reagents to facilitate the reaction under milder conditions. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are often used in combination with additives like 1-Hydroxybenzotriazole (HOBt). nih.gov This combination converts the carboxylic acid into a reactive HOBt ester, which is then susceptible to nucleophilic attack by the amine. nih.gov The addition of DMAP can further enhance the reaction rate by forming a highly reactive acyliminium ion intermediate. nih.gov Another common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine, often in the presence of a non-nucleophilic base. libretexts.orgrsc.org
| Transformation | Reagent(s) | Conditions | Product | Ref. |
| Esterification | Alcohol, DCC, DMAP (cat.) | Anhydrous CH₂Cl₂, 0°C to RT | Ester | organic-chemistry.org |
| Amidation | Amine, EDC, HOBt (cat.), DIPEA | Acetonitrile, RT | Amide | nih.gov |
| Amidation | 1. SOCl₂ 2. Amine, Base | 1. Reflux 2. Inert Solvent | Amide | rsc.org |
Nucleophilic Substitution at Chlorine Positions (C-2 and C-7)
The 2,7-dichloroquinoline scaffold features two chlorine atoms with distinct reactivities. The chlorine at the C-2 position is part of the electron-deficient pyridine (B92270) ring, while the C-7 chlorine is on the benzene (B151609) ring. The electronegative nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, particularly at the C-2 and C-4 positions (para and ortho, respectively). tandfonline.com This effect stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr), thereby activating the C-2 chlorine towards displacement. tandfonline.comresearchgate.net In contrast, the C-7 chlorine lacks this activation and behaves more like a typical aryl chloride, requiring significantly harsher conditions for substitution. This substantial difference in reactivity allows for highly selective functionalization at the C-2 position.
Amination Reactions for Quinolinoamines
Selective amination at the C-2 position is a common strategy for synthesizing substituted quinolinoamines. This transformation can be achieved via uncatalyzed SNAr reactions by heating the dichloroquinoline substrate with a primary or secondary amine, often in a polar solvent. However, for less reactive amines or to achieve higher efficiency under milder conditions, palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) are frequently employed. researchgate.net
Studies on various dichloroquinoline isomers have demonstrated the regioselectivity of these reactions. For instance, palladium-catalyzed amination of 2,6- and 2,8-dichloroquinolines occurs selectively at the C-2 position. researchgate.net Similarly, amination of 4,7-dichloroquinoline proceeds preferentially at the C-4 position. researchgate.net This body of evidence strongly suggests that for this compound and its derivatives, amination will occur almost exclusively at the C-2 position under kinetic control. Substitution at the C-7 position is possible but requires more forcing conditions, such as heating with ammonia in an autoclave at high temperatures.
| Substrate (Analog) | Amine | Catalyst/Conditions | Major Product | Ref. |
| 2,8-Dichloroquinoline | Adamantylamine | Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene, 100°C | 2-Adamantylamino-8-chloroquinoline | researchgate.net |
| 4,7-Dichloroquinoline | N-Ethyladamantylamine | Pd₂(dba)₃, DavePhos, Cs₂CO₃, Toluene, 100°C | 4-(N-Ethyladamantylamino)-7-chloroquinoline | researchgate.net |
| 3,7-Dichloro-8-cyanoquinoline | Liquid Ammonia | Methanol, 150°C, Autoclave | 7-Amino-3-chloro-8-cyanoquinoline | |
| 6,7-Dichloro-5,8-quinolinequinone | Electron-rich anilines | Pd(OAc)₂, XPhos, Base, EtOH/Dioxane | Mono-aminated product at C-6 or C-7 | ftstjournal.com |
Alkoxylation and Thiolation Strategies
Alkoxylation: The C-2 chlorine can be readily displaced by oxygen nucleophiles to form 2-alkoxyquinolines. These reactions are typically carried out by treating the substrate with a sodium or potassium alkoxide in the corresponding alcohol or an inert polar aprotic solvent like DMF. Research comparing the reactivity of chloroquinolines has shown that 2-chloroquinoline (B121035) exhibits higher reactivity towards methoxide (B1231860) ions than 4-chloroquinoline, underscoring the high susceptibility of the C-2 position to this transformation. researchgate.net
Thiolation: Similarly, thiolation can be achieved by reacting this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt (e.g., sodium thiomethoxide). This provides access to 2-(alkylthio)- or 2-(arylthio)quinoline derivatives. The reaction of 4,7-dichloroquinoline with thiosemicarbazide, which selectively displaces the C-4 chlorine, provides a strong precedent for the selective reaction of sulfur nucleophiles at the activated position of the pyridine ring. researchgate.net Therefore, thiolation of the 2,7-dichloroquinoline scaffold is expected to proceed with high selectivity at the C-2 position.
Modifications of the Quinoline Ring System
Beyond reactions at its substituents, the quinoline ring system itself can undergo further modifications. The reactivity of the ring is influenced by the existing substituents. The two chlorine atoms and the carboxylic acid group are all electron-withdrawing and deactivating towards electrophilic aromatic substitution. However, electrophilic attack on the benzene portion of the ring would be directed ortho and para to the C-7 chlorine atom, suggesting potential substitution at the C-8 and C-6 positions, though forcing conditions would likely be required.
Other potential transformations include:
N-Alkylation: The lone pair of the quinoline nitrogen can be alkylated using an alkyl halide to form a quaternary quinolinium salt. This modification would further activate the ring towards nucleophilic attack. nih.gov
Reduction: The pyridine ring of the quinoline system can be selectively reduced under certain catalytic hydrogenation conditions.
Ring Expansion/Rearrangement: More complex transformations, such as cascade reactions that alter the core ring structure, have been developed for related heterocyclic systems, offering potential, though advanced, routes to novel scaffolds. nih.gov For example, radical iodination has been shown to occur at the C-3 position of the related antimalarial drug chloroquine (B1663885). nih.gov
Multi-Component Reactions Incorporating the 2,7-Dichloroquinoline Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are powerful tools in synthetic chemistry for rapidly building molecular diversity. beilstein-journals.orgorganic-chemistry.org The 2,7-dichloroquinoline scaffold can be strategically incorporated into MCRs to generate novel, complex heterocyclic systems.
A particularly relevant strategy involves the combination of an isocyanide-based MCR, such as the Ugi four-component reaction (Ugi-4CR), with a subsequent intramolecular SNAr reaction. beilstein-journals.org In a hypothetical example, this compound could serve as the acid component in a reaction with a primary amine, an aldehyde, and an isocyanide. The resulting Ugi product would contain a newly formed secondary amide. The amide nitrogen, upon deprotonation, could act as an intramolecular nucleophile, attacking the electrophilic C-2 position and displacing the chlorine atom to form a new fused heterocyclic ring system. This Ugi/SNAr cascade provides a highly efficient route to complex polycyclic architectures based on the quinoline core.
Advanced Spectroscopic and Structural Characterization Techniques for 2,7 Dichloroquinoline 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy provides unparalleled insight into the molecular structure of 2,7-dichloroquinoline-3-carboxylic acid by mapping the chemical environments of its constituent hydrogen and carbon atoms.
Proton (¹H) NMR for Structural Connectivity
Proton (¹H) NMR spectroscopy is a primary technique for determining the connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the four aromatic protons and the carboxylic acid proton.
The aromatic region of the spectrum is particularly informative. The proton at the 4-position (H4) is expected to appear as a singlet at the most downfield position among the ring protons (around 8.8-9.0 ppm) due to the strong deshielding effects of the adjacent carboxylic acid group and the ring nitrogen. The remaining three protons on the benzene (B151609) portion of the quinoline (B57606) ring (H5, H6, and H8) form a coupled spin system. H8 is expected to be a doublet, deshielded by the adjacent nitrogen, appearing around 8.0-8.2 ppm. H5 should also appear as a doublet, while H6 would be a doublet of doublets, with chemical shifts influenced by the electron-withdrawing chlorine atom at C7. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm, due to hydrogen bonding. ucl.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H4 | 8.8 – 9.0 | Singlet (s) | - |
| H8 | 8.0 – 8.2 | Doublet (d) | J ≈ 2.0 Hz |
| H5 | 7.8 – 8.0 | Doublet (d) | J ≈ 9.0 Hz |
| H6 | 7.5 – 7.7 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 Hz |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.
The carbonyl carbon of the carboxylic acid group is readily identified by its characteristic downfield chemical shift in the range of 165-170 ppm. oregonstate.eduprinceton.edu The carbons directly bonded to the electronegative chlorine atoms (C2 and C7) will also be significantly deshielded. Quaternary carbons (C2, C3, C4a, C7, C8a) generally show weaker signals than protonated carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the nitrogen and chlorine substituents. For instance, ¹³C NMR data for the related compound 4,7-dichloroquinoline (B193633) shows signals for C4 and C7 at approximately 143.2 ppm and 136.0 ppm, respectively, providing a basis for estimating the shifts in the target molecule. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| COOH | 165 – 170 |
| C2 | 150 – 153 |
| C4 | 148 – 150 |
| C8a | 145 – 147 |
| C7 | 136 – 138 |
| C5 | 129 – 131 |
| C6 | 128 – 130 |
| C8 | 126 – 128 |
| C4a | 124 – 126 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the signals for H5 and H6, confirming their adjacent positions. It would also show a correlation between H6 and H8, confirming their meta-coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of the carbon signals for C4, C5, C6, and C8 based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically two- or three-bond) correlations between protons and carbons. The HMBC spectrum is essential for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations for this compound would include:
The H4 singlet showing a correlation to the carboxylic acid carbon (C=O), C2, C4a, and C5.
The H8 doublet correlating to C4a, C6, and C7.
Mass Spectrometry (MS) Analysis in Structure Elucidation
Mass spectrometry is a vital analytical technique that provides information about the mass, and thus the elemental composition and structure, of a molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₀H₅Cl₂NO₂.
Using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated with high accuracy. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). The peak corresponding to the molecule containing two ³⁵Cl isotopes ([M]⁺) will be the most abundant. A peak at [M+2]⁺, corresponding to a molecule with one ³⁵Cl and one ³⁷Cl, will have an intensity of approximately 65% relative to the [M]⁺ peak. A further peak at [M+4]⁺, from the molecule containing two ³⁷Cl isotopes, will be observed with an intensity of about 10%. This distinctive M:M+2:M+4 pattern is a clear indicator of a dichloro-substituted compound.
Table 3: Theoretical HRMS Data for this compound (C₁₀H₅Cl₂NO₂)
| Ion Formula | Isotopic Composition | Calculated m/z |
|---|---|---|
| [C₁₀H₅³⁵Cl₂NO₂ + H]⁺ | 2 x ³⁵Cl | 241.9724 |
| [C₁₀H₅³⁵Cl³⁷ClNO₂ + H]⁺ | 1 x ³⁵Cl, 1 x ³⁷Cl | 243.9695 |
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used to confirm a proposed structure. When subjected to ionization, the molecular ion of this compound will break apart in predictable ways.
Common fragmentation pathways for aromatic carboxylic acids include the initial loss of a hydroxyl radical (•OH) to form an [M-17]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-17-28]⁺ ion. Another characteristic fragmentation is the loss of the entire carboxyl group as a radical (•COOH), resulting in an [M-45]⁺ peak. libretexts.orgyoutube.com For this specific molecule, subsequent fragmentation would likely involve the loss of a chlorine atom (•Cl) or hydrogen chloride (HCl) from the quinoline ring structure. The stability of the aromatic quinoline ring means that the molecular ion peak is expected to be relatively intense. libretexts.org
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragmentation | Lost Neutral/Radical | Predicted m/z of Fragment Ion |
|---|---|---|
| [M - •OH]⁺ | •OH | 224.96 |
| [M - •COOH]⁺ | •COOH | 196.97 |
| [M - •OH - CO]⁺ | •OH, CO | 196.97 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within molecules like this compound. The quinoline core, being an aromatic heterocyclic system, gives rise to characteristic n→π* and π→π* transitions. The presence of the carboxylic acid group and chlorine substituents modifies the electronic structure and, consequently, the absorption spectrum.
Table 1: Representative UV-Vis Absorption Data for a Quinoline Derivative
| Compound | λmax (nm) |
|---|---|
| 7-acetamido-4-trifluoromethyl-2-(3-azidooxypropyl) quinoline | 226, 254, 325, 339 |
Data illustrates typical multiple absorption bands for substituted quinolines. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
The key functional groups in this compound and their expected IR absorptions include:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.org
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak typically appears between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid. Conjugation with the quinoline ring can shift this band to a slightly lower frequency. For example, the C=O amide stretch in a derivative of quinoline-2-carboxylic acid was observed at 1691 cm⁻¹. ajchem-a.com
C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity are expected in the 1450–1600 cm⁻¹ region, corresponding to the stretching vibrations within the quinoline ring system.
C-Cl Stretch: Absorptions for the carbon-chlorine bonds are typically found in the fingerprint region, usually between 600 and 800 cm⁻¹.
Table 2: Expected IR Absorption Ranges for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, very broad |
| Carboxylic Acid | C=O stretch | ~1700 | Strong, sharp |
| Aromatic Ring | C=C / C=N stretch | 1450 - 1600 | Medium to weak, sharp |
X-ray Crystallography for Solid-State Structure Determination
For example, the crystal structure of 2-chloroquinoline-3-carboxylic acid has been determined, revealing an orthorhombic crystal system. researchgate.net Similarly, the structure of 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) has been reported, crystallizing in a triclinic system. researchgate.net These studies are crucial for understanding how molecules of this class are arranged in a crystalline lattice. researchgate.netnih.gov
Table 3: Crystallographic Data for 2-Chloroquinoline-3-carboxylic Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₆ClNO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁nb |
| a (Å) | 5.8193 (2) |
| b (Å) | 8.0689 (3) |
| c (Å) | 18.1780 (5) |
Data from the single-crystal X-ray study of a closely related compound. researchgate.net
The crystal packing of quinoline carboxylic acids is heavily influenced by non-covalent intermolecular interactions. researchgate.net Hydrogen bonds and π-π stacking are dominant forces that dictate the supramolecular architecture. mdpi.com
Hydrogen Bonding: In the crystal structure of 2-chloroquinoline-3-carboxylic acid, the packing is stabilized by intermolecular O-H···N and C-H···O hydrogen bonds, which link the molecules into a two-dimensional network. researchgate.net For 3,7-dichloroquinoline-8-carboxylic acid, O—H⋯N hydrogen bonding is also a key interaction that joins adjacent molecules. researchgate.net In other derivatives, various hydrogen bonds like O—H⋯Cl and N—H⋯Cl have been observed to stabilize the crystal packing. researchgate.net
π-π Stacking: Aromatic π-π stacking interactions are also common. In the structure of 3,7-dichloroquinoline-8-carboxylic acid, π-π interactions occur between adjacent quinoline rings, forming stacks with an interplanar distance of 3.31 Å. researchgate.net The crystal structure of its ethyl ester derivative, ethyl 3,7-dichloroquinoline-8-carboxylate, is also stabilized by π–π stacking between the benzene and pyridine (B92270) rings of neighboring molecules, with centroid–centroid distances of 3.716 (2) and 3.642 (2) Å. nih.gov
X-ray crystallography allows for detailed analysis of the molecule's conformation, including the planarity of the quinoline ring and the orientation of the carboxylic acid substituent. The quinoline ring system is generally found to be essentially planar. nih.gov The torsion angle, which describes the rotation around the bond connecting the carboxylic acid group to the quinoline ring, is a critical parameter. In ethyl 3,7-dichloroquinoline-8-carboxylate, the plane of the ester group is nearly perpendicular to the quinoline ring, with a dihedral angle of 86.6 (1)°. nih.gov This orientation minimizes steric hindrance and influences the intermolecular packing arrangement.
Chromatographic Methods in Purification and Analytical Research
Chromatographic techniques are fundamental in the study of this compound, both for purifying synthetic products and for analytical assessment.
Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method to monitor the progress of chemical reactions involving quinoline derivatives. ijpsr.comnih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate mobile phase (e.g., a mixture of petroleum ether and ethyl acetate), chemists can qualitatively assess the consumption of starting materials and the formation of products. nih.gov The separated spots are visualized, often using a UV lamp or an iodine chamber, allowing for a quick determination of whether a reaction is complete. nih.govijpsr.com This technique is invaluable for optimizing reaction times and conditions in the synthesis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and quantifying the concentration of this compound and its derivatives. The inherent UV absorbance of the quinoline ring system makes UV detection a straightforward and sensitive method for analysis. Reversed-phase HPLC is the most common modality employed for these compounds, utilizing a nonpolar stationary phase and a polar mobile phase.
The separation is primarily based on the hydrophobic interactions between the analyte and the stationary phase. The elution order and resolution are influenced by the specific substituents on the quinoline ring, the pH of the mobile phase, and the organic modifier concentration. For acidic compounds like this compound, controlling the pH of the mobile phase is crucial to ensure consistent retention times and sharp peak shapes by suppressing the ionization of the carboxylic acid group.
A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) or acidified water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is frequently employed to ensure the efficient separation of the main compound from any impurities that may have significantly different polarities.
Detailed Research Findings:
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for closely related halo-substituted quinoline carboxylic acids and other aromatic carboxylic acids provide a strong basis for establishing analytical protocols. For instance, the analysis of quinoline-3-carboxylic acid has been demonstrated using a reverse-phase Newcrom R1 column with a mobile phase composed of acetonitrile, water, and phosphoric acid. sielc.com This indicates that a C18 or similar reversed-phase column with an acidified mobile phase is effective for this class of compounds.
Furthermore, a gradient reversed-phase HPLC method developed for 2,4,6-trifluorobenzoic acid utilized a Zorbax SB-Aq column with a mobile phase containing 0.1% triethylamine (B128534) (pH adjusted to 4.0 with orthophosphoric acid) as solvent A and a mixture of acetonitrile, methanol, and water as solvent B. ekb.eg This approach of using a pH-adjusted mobile phase and a gradient of organic solvents is highly applicable to the analysis of this compound to achieve optimal separation from potential impurities.
The following interactive data table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the purity determination and quantification of this compound, based on established methods for analogous compounds.
| Parameter | Value |
| Stationary Phase | C18 silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolved in a mixture of mobile phase A and B (50:50) |
This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control analysis.
Preparative Chromatography for Compound Isolation
Preparative chromatography is a crucial technique for the isolation and purification of this compound and its derivatives on a larger scale than analytical chromatography. The principles are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of pure compound. Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the solubility and polarity of the target compound and its impurities.
For the purification of moderately polar compounds like this compound and its esters, normal-phase chromatography using silica gel as the stationary phase is a common and effective method. The separation is based on the differential adsorption of the compounds to the polar silica gel surface. A less polar mobile phase is used to elute the compounds, with more polar compounds having stronger interactions with the silica gel and thus eluting later.
Detailed Research Findings:
The scientific literature provides several examples of the use of preparative column chromatography for the purification of chloroquinoline derivatives. In the synthesis of isomeric 2-chloroquinolinecarboxylic esters, the crude product was purified by column chromatography on silica gel. nuph.edu.ua The separation of different isomers and impurities was achieved using benzene as the eluent. nuph.edu.ua This demonstrates the utility of silica gel chromatography with an aromatic solvent for the purification of chloro-substituted quinoline carboxylic acid esters.
In another study, the crude product from the synthesis of a 4,7-dichloroquinoline derivative was purified by column chromatography with silica gel using a mixture of petroleum ether and ethyl acetate as the eluent. This highlights the use of a non-polar hydrocarbon mixed with a more polar ester as an effective mobile phase system for separating quinoline derivatives from reaction byproducts.
The following interactive data table presents a representative preparative chromatography method for the isolation of this compound, based on these established principles.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Dependent on the amount of sample to be purified (e.g., 5 cm diameter) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., starting with 9:1 Hexane:Ethyl Acetate, gradually increasing the polarity) |
| Elution Mode | Gradient Elution |
| Sample Loading | Dry loading (adsorbed onto a small amount of silica gel) or in a minimal amount of a suitable solvent |
| Fraction Collection | Based on TLC monitoring of the eluent |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
The selection of the mobile phase composition is critical and is typically optimized using thin-layer chromatography (TLC) prior to running the preparative column. The goal is to achieve a good separation between the desired compound and any impurities, with the target compound having an Rf value in the range of 0.2-0.4 for optimal separation on the column. The fractions collected from the column are then analyzed by TLC or HPLC to identify those containing the pure product, which are subsequently combined and evaporated to yield the purified this compound.
Computational and Theoretical Investigations of 2,7 Dichloroquinoline 3 Carboxylic Acid and Its Analogs
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic compounds like quinoline (B57606) derivatives.
DFT calculations are employed to determine the electronic properties of 2,7-dichloroquinoline-3-carboxylic acid and its analogs. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
These calculations also help in mapping the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. Global reactivity descriptors such as hardness, chemical potential, and electrophilicity can be calculated from the HOMO and LUMO energies, providing further insights into the molecule's behavior in chemical reactions. researchgate.net For instance, studies on related dichloro-substituted quinolines reveal how the positions of chloro- and other functional groups influence the electron distribution across the quinoline ring system, which is crucial for its reactivity and interactions. eurjchem.com
Quantum chemical methods are highly effective in predicting the spectroscopic properties of molecules, which serves as a means to validate their synthesized structures. DFT calculations can accurately predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). eurjchem.com Theoretical predictions are often scaled to correlate with experimental data, aiding in the precise assignment of spectral peaks.
Time-Dependent DFT (TD-DFT) is specifically used to predict electronic transitions, which correspond to UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths, researchers can forecast the λ-max values for a molecule in different solvents. eurjchem.com For quinoline derivatives, these predictions help in understanding the electronic structure and the nature of intramolecular charge transfers that are responsible for their optical properties. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery for identifying potential therapeutic agents.
Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred binding mode and affinity. This approach is widely used for quinoline derivatives to explore their potential as inhibitors for various enzymes implicated in diseases like cancer and bacterial infections. researchgate.netresearchgate.netresearchgate.net Targets for quinoline analogs have included DNA gyrase, topoisomerase, and various protein kinases. researchgate.netsemanticscholar.orgnih.gov
Docking algorithms calculate a scoring function, often expressed as binding affinity in kcal/mol, to estimate the strength of the ligand-target interaction. A lower binding energy generally indicates a more stable and favorable interaction. Studies on various quinoline-3-carboxylic acid analogs have shown promising binding affinities against several targets. For example, docking studies against E. coli DNA gyrase B have revealed binding energies for quinoline derivatives ranging from -6.0 to -7.33 kcal/mol. researchgate.netsemanticscholar.org Similar studies targeting protein kinase CK2 and human topoisomerase IIα have also been conducted to evaluate the inhibitory potential of this class of compounds. researchgate.netnih.gov These simulations provide a 3D visualization of the binding pose, showing how the ligand orients itself within the active site.
| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Quinoline Derivatives | E. coli DNA Gyrase B | -6.0 to -7.33 |
| Fluoroquinoline Analogs | E. coli DNA Gyrase B | -6.1 to -7.2 |
| Fluoroquinoline Analogs | Human Topoisomerase IIα | -6.8 to -7.4 |
| Chloroquinoline Analogs | E. coli DNA Gyrase B | -6.4 to -6.6 |
| Designed Quinoline Ligands | Serine/threonine kinase STK10 | -5.1 to -7.9 |
A crucial outcome of docking studies is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are essential for the stability of the ligand-protein complex. researchgate.netresearchgate.net For example, in the study of 3-quinoline carboxylic acid derivatives as protein kinase CK2 inhibitors, molecular docking revealed hydrophobic contacts with residues such as Ile95, Phe113, Ile174, Val66, and Met163. researchgate.net Additionally, hydrogen bonds were predicted to form between the ligand's carboxylic group and the Lys68 and Asp175 residues. researchgate.net Similarly, docking of 2-aryl-quinoline-4-carboxylic acid derivatives into the active site of Leishmania major N-myristoyltransferase identified key interactions with Tyr217, Phe90, Asn376, Tyr345, and Leu421. nih.gov This detailed information is vital for structure-activity relationship (SAR) studies and for designing new analogs with improved potency and selectivity.
| Biological Target | Key Interacting Amino Acid Residues | Interaction Type |
|---|---|---|
| Protein Kinase CK2 | Ile95, Phe113, Ile174, Val66, Met163 | Hydrophobic Contacts |
| Protein Kinase CK2 | Lys68, Asp175 | Hydrogen Bonds |
| Leishmania major N-myristoyltransferase (LmNMT) | Tyr217, Phe90, Asn376, Tyr345, Leu421 | Hydrogen Bonds, π-π Interactions |
| Carboxylate Reductase (CAR) | His237, Glu433, Ser595, Tyr844, Lys848 | Essential for Catalytic Activity/Binding |
Structure-Based Drug Design Principles Applied to the Scaffold
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. For the this compound scaffold, SBDD principles are applied to optimize its interaction with the active site of a target protein.
The core of this approach involves identifying key pharmacophoric features—the essential spatial arrangement of functional groups necessary for biological activity. For the quinoline-3-carboxylic acid framework, these often include hydrogen bond donors and acceptors, aromatic rings for π-π stacking interactions, and halogen atoms that can participate in halogen bonding or modulate the electronic properties of the molecule. mdpi.comnih.gov The carboxylic acid group at the 3-position is a critical feature, often involved in crucial hydrogen bonding or ionic interactions with residues in the target's active site. ontosight.ai The chlorine atoms at the 2 and 7 positions can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties by occupying specific hydrophobic pockets or forming halogen bonds. ontosight.ai
Molecular docking is a primary tool in SBDD. It predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For analogs of this compound, docking studies can elucidate how modifications to the quinoline core or its substituents affect the binding mode and affinity. For instance, designing derivatives to inhibit protein kinase CK2 involved docking studies to understand how different substitutions on the quinoline ring would interact with the enzyme's active site. nih.gov Similarly, in the design of inhibitors for SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), the 2-chloroquinoline (B121035) moiety was identified as a "warhead" capable of interacting with the cysteine residues in the active sites of these enzymes. nih.gov
The design process is iterative. An initial compound is docked into the target's binding site, and the resulting complex is analyzed. Based on this analysis, new analogs are designed with modifications intended to improve interactions, such as adding groups to form new hydrogen bonds or fill unoccupied hydrophobic pockets. These new designs are then docked and evaluated, continuing the cycle until compounds with desired properties are identified. nih.gov
| SBDD Principle | Application to this compound Scaffold | Key Interactions |
| Pharmacophore Modeling | Identification of essential features for activity, such as H-bond donors/acceptors and aromatic regions. mdpi.com | Hydrogen bonds, π-π stacking, hydrophobic interactions. |
| Molecular Docking | Predicting the binding pose and affinity of derivatives within a target's active site. nih.govnih.gov | Formation of specific bonds (H-bonds, halogen bonds) with key amino acid residues. |
| Fragment-Based Design | Growing or linking small molecular fragments from the quinoline core to explore the binding site. | Optimization of interactions in sub-pockets of the active site. |
| Lead Optimization | Iterative modification of the scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.gov | Improving binding affinity while minimizing off-target effects. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is crucial for understanding the conformational flexibility of this compound and its analogs, as well as the stability of their complexes with biological targets.
MD simulations can be used to:
Assess Binding Stability: By running simulations of the docked ligand-protein complex, researchers can evaluate whether the predicted binding pose is stable over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored; a stable RMSD suggests a stable binding mode. mdpi.com
Analyze Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, providing a more accurate picture of the binding event than rigid docking alone. nih.gov
Calculate Binding Free Energy: Advanced MD simulation techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding free energy of a ligand to its target. This provides a more quantitative prediction of binding affinity and can help rank different analogs.
For example, MD simulations were performed on quinoline-3-carboxamide (B1254982) derivatives complexed with various kinases to provide insights into protein-ligand stability and the structural flexibility of the docked complexes. mdpi.com These simulations, often run for nanoseconds, confirmed that the secondary structure of the protein remained stable with the ligand bound. mdpi.com Similarly, MD simulations of 2-aryl-quinoline-4-carboxylic acid derivatives bound to Leishmania major N-myristoyltransferase were used to demonstrate the stable binding of the compounds and to observe conformational relaxation of the enzyme. nih.gov
Chemoinformatic Approaches for Library Design and Virtual Screening
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound, chemoinformatic approaches are vital for designing libraries of related compounds and for performing virtual screening to identify promising candidates from these libraries. mdpi.com
Library Design: Starting with the this compound scaffold, computational tools can be used to generate large, diverse virtual libraries of analogs. This is achieved by systematically adding or modifying substituents at various positions on the quinoline ring. The goal is to create a library that explores a wide range of chemical space, varying properties like size, lipophilicity, and electronic character to maximize the chances of finding active compounds.
Virtual Screening: Once a virtual library is created, it can be screened against a biological target using high-throughput computational methods. This process, known as virtual screening, is much faster and less expensive than experimentally screening thousands of compounds. mdpi.com Common virtual screening techniques include:
Ligand-Based Virtual Screening: This method is used when the structure of the target is unknown but a set of active molecules is available. A model (e.g., a pharmacophore or a quantitative structure-activity relationship [QSAR] model) is built based on the known active compounds, and this model is then used to screen the library for molecules with similar properties.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target is known, SBVS (often using molecular docking) is employed. The entire virtual library is docked into the target's active site, and the compounds are ranked based on their predicted binding affinity (docking score). nih.gov Top-ranking compounds are then selected for synthesis and experimental testing.
An example of this approach is the use of inverse virtual screening to identify potential targets for 2-aryl-quinoline-4-carboxylic acid derivatives by screening them against a database of protein structures. nih.gov
Prediction of Pharmacokinetic Parameters in Pre-clinical Models (e.g., ADMET)
A compound's efficacy as a drug depends not only on its interaction with the target but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial to avoid costly failures in later stages. In silico ADMET prediction models are widely used for this purpose. mdpi.commdpi.com
For this compound and its analogs, various computational tools and web servers (e.g., SwissADME, pkCSM, admetSAR) can predict a range of ADMET properties. eurekaselect.commdpi.comresearchgate.net
| ADMET Parameter | Predicted Property | Importance in Drug Design |
| Absorption | Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor status. | Determines how well the drug is absorbed into the bloodstream after oral administration. |
| Distribution | Blood-brain barrier (BBB) permeability, plasma protein binding (PPB). mdpi.com | Affects where the drug goes in the body and its availability to reach the target site. |
| Metabolism | Cytochrome P450 (CYP) enzyme inhibition/substrate status (e.g., CYP2D6, CYP3A4). | Predicts how the drug will be broken down by the body, affecting its half-life and potential for drug-drug interactions. |
| Excretion | Total clearance. mdpi.com | Relates to how quickly the drug is removed from the body. |
| Toxicity | AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, oral acute toxicity (LD50). mdpi.com | Predicts potential harmful effects of the drug. |
In silico studies on various quinoline derivatives have successfully predicted their oral bioavailability and toxicity profiles. eurekaselect.comresearchgate.net For example, analyses of 2,4-disubstituted quinoline-3-carboxylic acid derivatives included in silico ADMET evaluation to support their potential as safe and selective anticancer agents. nih.gov These predictions help medicinal chemists prioritize which compounds to synthesize and move forward in the drug development pipeline, guiding the design of analogs with more favorable, drug-like properties. researchgate.net
Pre Clinical Biological Activity and Mechanistic Insights of 2,7 Dichloroquinoline 3 Carboxylic Acid Derivatives
Antimicrobial and Antibacterial Efficacy Studies in In Vitro Models
The antibacterial potential of 2,7-dichloroquinoline-3-carboxylic acid derivatives has been investigated against a spectrum of both Gram-positive and Gram-negative bacteria. These studies are crucial in the early stages of antibiotic discovery, providing essential data on the activity and potential spectrum of new compounds.
Several derivatives of this compound have shown notable activity against Gram-positive bacteria. In one study, 2,7-dichloroquinoline-3-carbonitrile (B119050) demonstrated good activity against Staphylococcus aureus, a common cause of skin and soft tissue infections. semanticscholar.org Another compound, 7-chloro-2-methoxyquinoline-3-carbaldehyde, was effective against Streptococcus pyogenes, the bacterium responsible for strep throat and other infections. semanticscholar.org The antibacterial activity is often quantified by measuring the zone of inhibition in disc diffusion assays.
Interactive Data Table: In Vitro Activity of this compound Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | 11.00 ± 0.02 |
The efficacy of these derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Research has shown that compounds such as 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde possess good activity against Escherichia coli. semanticscholar.org Furthermore, 2,7-dichloroquinoline-3-carbonitrile has been reported to be active against Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance to multiple antibiotics. semanticscholar.org
Interactive Data Table: In Vitro Activity of this compound Derivatives against Gram-Negative Bacteria
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2,7-dichloroquinoline-3-carboxamide | Escherichia coli | 11.00 ± 0.04 |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | 12.00 ± 0.00 |
| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | 11.00 ± 0.03 |
The antibacterial effects of quinolone compounds are often attributed to their ability to inhibit essential bacterial enzymes, particularly DNA gyrase. nih.govnih.gov This enzyme is crucial for DNA replication, recombination, and repair in bacteria. nih.gov By inhibiting DNA gyrase, these compounds can induce bactericidal effects. nih.gov Molecular docking studies have been employed to investigate the interaction between this compound derivatives and the active site of E. coli DNA gyrase B. semanticscholar.org For instance, 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde have shown good binding affinity in silico, suggesting that their antibacterial activity may be mediated through the inhibition of this enzyme. semanticscholar.org The proposed model for quinolone action involves the drug stabilizing the complex between DNA gyrase and DNA, which ultimately leads to chromosome fragmentation and cell death. nih.govnih.gov
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent derivatives. For quinoline-based antibacterials, modifications at various positions of the quinoline (B57606) ring have been shown to significantly impact their potency and spectrum of activity. msu.edunih.gov For derivatives of this compound, the nature of the substituent at the 3-position is critical. The conversion of the aldehyde group in 2,7-dichloroquinoline-3-carbaldehyde (B1600441) to a carbonitrile or carboxamide has been shown to yield compounds with distinct antibacterial profiles. semanticscholar.org For example, the carbonitrile derivative showed good activity against S. aureus and P. aeruginosa, while the carboxamide was more effective against E. coli. semanticscholar.org These findings highlight the importance of the functional group at this position in determining the antibacterial specificity and potency.
Antimalarial Potency and Mode of Action Research in In Vitro Assays
The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. nih.gov Consequently, derivatives of this compound have also been investigated for their potential to combat malaria parasites.
In vitro studies are essential for the initial screening of antimalarial compounds. Derivatives of 7-chloroquinoline (B30040) have been evaluated for their activity against erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov Research has demonstrated that certain 7-chloroquinoline hybrids can exhibit potent antimalarial activity against both chloroquine-sensitive and multi-drug resistant strains of P. falciparum. nih.gov For instance, hybrids of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines have shown activity against the chloroquine-resistant W2 clone of P. falciparum, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Similarly, sulfonamide-tethered 7-chloroquinoline hybrids have demonstrated promising IC50 values against the 3D7 strain of P. falciparum. future-science.com These findings suggest that the this compound scaffold could be a valuable starting point for the development of new antimalarial agents.
Interference with Parasitic Biochemical Pathways (e.g., heme polymerization, nucleic acid synthesis)
Derivatives of the quinoline scaffold, the parent structure of this compound, are well-established antimalarial agents that disrupt essential biochemical processes within the Plasmodium parasite. A primary mechanism of action for many 4-aminoquinoline (B48711) derivatives is the interference with the parasite's detoxification of heme. mdpi.com During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (or the malaria pigment, beta-hematin). Quinoline-based compounds are understood to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. mdpi.com This leads to a buildup of toxic free heme, which damages parasitic membranes and leads to cell lysis.
Beyond heme polymerization, other parasitic pathways are also targeted by quinoline derivatives. Certain quinoline-4-carboxamides have been identified to possess a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), a crucial component for protein synthesis. researchgate.net Parasites, being metabolically dependent on their hosts, also rely on salvaging prefabricated components like purines for nucleic acid synthesis. nih.gov While direct inhibition of nucleic acid synthesis by this compound itself is not extensively detailed, the broader class of quinoline compounds is known to interfere with parasitic metabolic pathways essential for survival, including those related to purine (B94841) salvage and pyrimidine (B1678525) biosynthesis. nih.gov
Design of Novel Antimalarial Agents based on Quinoline Carboxylic Acid Scaffolds
The quinoline carboxylic acid scaffold is a foundational structure for the rational design of new antimalarial drugs. Medicinal chemistry programs often begin with a "hit" compound identified from screening libraries, which is then optimized to improve potency, solubility, and metabolic stability. nih.govacs.org For instance, a quinoline-4-carboxamide series was identified from a phenotypic screen against the blood stage of Plasmodium falciparum. nih.govacs.org The initial hit compound, while active, had suboptimal physicochemical properties such as high lipophilicity and poor metabolic stability.
Optimization efforts focus on modifying various positions of the quinoline ring system. Key areas for modification include the substituents at the C2, C4, and benzo positions of the quinoline ring. nih.govnih.gov Synthetic strategies, such as the Pfitzinger reaction, allow for the creation of diverse quinoline-4-carboxylic acid intermediates, which can then be coupled with various amines to generate a library of carboxamide derivatives. nih.govacs.org The goal of these modifications is to enhance the compound's activity against both drug-sensitive and multi-drug resistant strains of P. falciparum while improving its pharmacokinetic profile to achieve efficacy in animal models. researchgate.netnih.gov For example, modifications to a hit compound led to lead molecules with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei malaria mouse model. nih.gov The development of new synthetic routes, including one-pot chlorination and amide formation, facilitates the rapid generation of analogues for biological evaluation. nih.gov
Anticancer and Antiproliferative Investigations in Cancer Cell Lines (In Vitro)
Cytotoxicity Studies across Diverse Cancer Cell Types (e.g., colon, breast, cervical, leukemia)
Derivatives of quinoline carboxylic acid have demonstrated significant cytotoxic and antiproliferative activity across a wide range of human cancer cell lines. In vitro studies have confirmed the potential of these compounds as anticancer agents. For example, various quinoline-4-carboxylic acid derivatives have shown inhibitory effects against breast adenocarcinoma (MCF-7), human myelogenous leukemia (K-562), and human cervical adenocarcinoma (HeLa) cells. nih.gov
One study highlighted that 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid produced an 82.9% reduction in cellular growth in MCF-7 breast cancer cells. nih.gov Other derivatives showed moderate sensitivity against K-562 and HeLa cells, with growth reductions ranging from 53% to 76% and 51% to 68%, respectively. nih.gov Similarly, 7-chloroquinoline derivatives linked to a 1,2,3-triazole carboxamide moiety (QTCAs) displayed potent, dose-dependent cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) and hormone-dependent breast cancer cells (MCF-7). nih.gov Compound QTCA-1 was particularly effective against MDA-MB-231 cells, with IC₅₀ values around 20 µM. nih.gov Further research on 2,4-disubstituted quinoline-3-carboxylic acids also reported micromolar inhibition against MCF-7 and K562 cell lines. nih.gov
| Compound Type | Cell Line | Cancer Type | Reported Activity (IC₅₀ or % Inhibition) | Reference |
|---|---|---|---|---|
| 6-Chloro-2-(aryl)quinoline-4-carboxylic acid (3j) | MCF-7 | Breast Adenocarcinoma | 82.9% growth reduction | nih.gov |
| Quinoline-4-carboxylic acid derivatives | K-562 | Myelogenous Leukemia | 53% - 76% growth reduction | nih.gov |
| Quinoline-4-carboxylic acid derivatives | HeLa | Cervical Adenocarcinoma | 51% - 68% growth reduction | nih.gov |
| 7-Chloroquinoline-triazole carboxamide (QTCA-1) | MDA-MB-231 | Triple-Negative Breast Cancer | 19.91 µM (72h) | nih.gov |
| 7-Chloroquinoline-triazole carboxamide (QTCA-1) | MCF-7 | Breast Adenocarcinoma | Higher IC₅₀ than in MDA-MB-231 | nih.gov |
| 2,4-disubstituted quinoline-3-carboxylic acids (2f, 2l) | MCF-7, K562 | Breast, Leukemia | Micromolar inhibition | nih.gov |
Exploration of Mechanisms of Apoptosis Induction
A primary mechanism through which quinoline derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCAs) have provided significant insights into this process. In human bladder carcinoma cells, these compounds were found to cause significant cell death, which was confirmed to be apoptosis. nih.gov The treatment led to cell cycle arrest, typically in the G0/G1 phase, preventing the cancer cells from progressing to DNA synthesis and mitosis. nih.govresearchgate.net
Further investigations in breast cancer cell lines revealed that these derivatives can selectively induce apoptosis. nih.gov For instance, the compound QTCA-1 induced significantly higher rates of apoptosis in the triple-negative MDA-MB-231 cell line (80.4% dead cells) compared to the hormone-dependent MCF-7 line (16.8% dead cells). nih.gov This suggests a selective mechanism of action. The induction of apoptosis was confirmed by assays showing DNA fragmentation and the activation of key executioner enzymes like caspase-3. nih.gov Western blot analysis has also confirmed that these compounds interact with and modulate the expression of pro-apoptotic and anti-apoptotic proteins, tipping the cellular balance towards cell death. nih.gov
Inhibition of Cell Proliferation Pathways
In addition to inducing apoptosis, derivatives of this compound can directly inhibit critical pathways involved in cancer cell proliferation. One well-documented target is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is the fourth enzyme in the de novo pyrimidine biosynthetic pathway. nih.gov This pathway is essential for the synthesis of UMP, a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. Inhibition of DHODH by quinoline carboxylic acid analogs like brequinar (B1684385) sodium effectively starves the cancer cells of the building blocks needed for proliferation. nih.gov
Other studies have identified transmembrane receptor protein kinases as targets. For example, novel quinoline-3-carboxamide (B1254982) derivatives have been synthesized as potential inhibitors of the platelet-derived growth factor receptor (PDGFR), which cancer cells often exploit for survival and proliferation. neuroquantology.com Molecular docking studies have also suggested that 7-chloroquinoline derivatives can bind to and potentially inhibit targets like PARP-1, Src, and PI3K/mTOR, all of which are central to cell growth and survival signaling pathways. nih.gov
Structure-Activity Relationships for Antitumor Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of quinoline carboxylic acid derivatives. Research has identified several key structural features that govern their biological activity. For the inhibition of dihydroorotate dehydrogenase, three regions of the quinoline molecule are critical:
The C2 position: This position requires a bulky, hydrophobic substituent for potent inhibition. nih.gov
The C4 position: There is a strict requirement for a carboxylic acid group (or its salt) at this position. nih.gov
The benzo portion of the ring: Appropriate substitutions on this part of the quinoline scaffold are necessary for activity. nih.gov
In other classes of quinoline derivatives, different SAR principles apply. For certain 2-styryl-4-quinoline carboxylic acids, anticancer activity was found to increase when the phenyl ring was substituted with a strongly electron-withdrawing group, such as a nitro or cyano group. researchgate.net For a series of quinoxaline (B1680401) derivatives, which share a related bicyclic core, the presence of specific methoxy (B1213986) groups on a phenyl substituent at C2 increased activity, while the nature of a linker and amine group at C3 was also found to be critical. mdpi.com In the case of 7-chloroquinoline-1,2,3-triazoyl carboxamides, substitutions on the N-phenyl ring of the carboxamide moiety influenced the cytotoxic potency against breast cancer cells. nih.gov These findings provide a rational basis for the future design of more effective and selective quinoline-based anticancer agents.
Antioxidant Properties and Radical Scavenging Mechanisms
Derivatives of dichloro-4-quinolinol-3-carboxylic acid have been synthesized and evaluated for their antioxidant capabilities. nih.gov Specifically, compounds such as 5,7-dichloro-4-quinolinol-3-carboxylic acid demonstrated the most significant ability to scavenge various radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS+•), the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical, and the galvinoxyl radical. nih.gov In contrast, another study examining various quinoline derivatives, including quinoline-3-carboxylic acid, found that they lacked DPPH radical scavenging capacity when compared to ascorbic acid. nih.govresearchgate.net
The radical scavenging activity of quinoline derivatives is often attributed to their ability to donate hydrogen radicals. ui.ac.idui.ac.id For instance, certain quinoline-4-carboxylic acid derivatives have shown a better inhibitory effect in the DPPH assay than the precursor isatin (B1672199). ui.ac.idui.ac.id The antioxidant potential of the broader quinoline class is an area of active investigation, with some derivatives proposed as multifunctional antioxidants. mdpi.com
Further studies on dichloro-4-quinolinol-3-carboxylic acid derivatives revealed varied efficacy in protecting against oxidation. The 6,8-dichloro isomer was most effective in protecting methyl linoleate (B1235992) from oxidation induced by 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH). nih.gov Additionally, the 5,8- and 6,8-dichloro derivatives were efficient in protecting DNA from hydroxyl radical-mediated oxidation. nih.gov The 5,8-dichloro derivative also showed activity in protecting DNA against AAPH-induced oxidation. nih.gov
Table 1: Radical Scavenging and Antioxidant Protection by Dichloro-4-quinolinol-3-carboxylic Acid Derivatives
| Compound | Radical Scavenging Activity (Highest among tested isomers) | Protective Effect |
|---|---|---|
| 5,7-Dichloro-4-quinolinol-3-carboxylic Acid | ABTS+•, DPPH, Galvinoxyl nih.gov | Retarded β-carotene-bleaching nih.gov |
| 6,8-Dichloro-4-quinolinol-3-carboxylic Acid | - | Protected methyl linoleate against AAPH-induced oxidation nih.gov |
| 5,8-Dichloro-4-quinolinol-3-carboxylic Acid | - | Protected DNA against hydroxyl radical and AAPH-induced oxidation nih.gov |
Enzyme Inhibition Studies
The quinoline core is a well-established scaffold for the development of inhibitors targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, making them excellent targets for antibacterial agents. mdpi.com Quinolones function by creating a stable complex with the enzyme and DNA, which inhibits the re-ligation of cleaved DNA strands, leading to lethal double-stranded breaks. nih.gov
Numerous novel quinoline derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. nih.govscholarsportal.info For example, one study reported a novel quinoline derivative that exhibited potent, broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 0.66 to 3.98 μg/ml against various bacterial and fungal strains. nih.gov A subsequent investigation revealed that this compound significantly inhibited the bacterial DNA gyrase target enzyme, with a half-maximal inhibitory concentration (IC50) value of 3.39 μM. nih.gov Molecular docking studies have further elucidated the binding interactions of these new ligands within the active site of the DNA gyrase enzyme. nih.gov Other research has led to the discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel inhibitors of the GyrB subunit of DNA gyrase. nih.gov
Derivatives of the quinoline scaffold have been identified as potent inhibitors of alkaline phosphatase (AP) isozymes. nih.gov A range of quinoline-4-carboxylic acid derivatives demonstrated significant inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP). rsc.org
In one study, several 4-quinolone derivatives showed excellent inhibitory activity, with IC50 values against tissue non-specific alkaline phosphatase (TNAP) ranging from 1.34 ± 0.11 to 44.80 ± 2.34 μM, and against intestinal alkaline phosphatase (IAP) from 1.06 ± 0.32 to 192.10 ± 3.78 μM. nih.gov Further research on quinoline-4-carboxylic acids identified highly potent inhibitors, with one derivative showing an IC50 value of 22 ± 1 nM against h-TNAP and another emerging as a lead candidate against h-IAP and h-PLAP with IC50 values of 34 ± 10 nM and 82 ± 10 nM, respectively. rsc.org Molecular docking simulations have been used to understand the binding interactions of these inhibitors within the active site of the enzymes. nih.govrsc.org
Table 3: Alkaline Phosphatase Inhibition by Quinoline Carboxylic Acid Derivatives
| Derivative Class | Enzyme Target | IC50 Range |
|---|---|---|
| 4-Quinolone Derivatives | TNAP | 1.34 - 44.80 µM nih.gov |
| IAP | 1.06 - 192.10 µM nih.gov | |
| Quinoline-4-carboxylic Acid Derivatives | h-TNAP | 22 nM (most potent) rsc.org |
| h-IAP | 34 nM (lead candidate) rsc.org | |
| h-PLAP | 82 nM (lead candidate) rsc.org |
The versatile quinoline scaffold has been explored for its inhibitory activity against various other enzyme systems. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with several compounds showing IC50 values in the micromolar range, the most active having an IC50 of 0.65 µM. nih.gov
Furthermore, computational studies suggest that quinoline derivatives may act as inhibitors of several enzymes relevant to neurodegenerative diseases. mdpi.com Molecular docking simulations have indicated potential inhibitory activity against catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). mdpi.com Other research has shown that certain quinoline-based analogs can inhibit enzymes that interact with DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov The quinoline structure is also a key feature in inhibitors developed for receptor tyrosine kinases like c-Met, VEGF, and EGF receptors, which are involved in carcinogenic pathways. nih.gov
Toxicological Profiling in Non-Clinical Models
While comprehensive toxicological profiles of this compound derivatives are not extensively detailed in publicly available literature, insights into the potential mechanisms of toxicity can be inferred from studies on related quinoline compounds. The toxicity of certain quinoline derivatives has been associated with their metabolic activation and interaction with biological macromolecules.
For instance, the metabolism of quinoline can lead to the formation of reactive intermediates that may exhibit mutagenic properties. nih.gov The specific toxicological profile of this compound and its derivatives would likely be influenced by the nature and position of the substituents on the quinoline ring. The presence of chlorine atoms, for example, can affect the metabolic pathways and the reactivity of the molecule and its metabolites.
Some quinoline derivatives have been observed to induce central nervous system (CNS) toxicity, with effects potentially linked to neuronal degeneration in specific brain regions. nih.gov The mechanisms underlying such neurotoxicity are complex and may involve interactions with various neuronal receptors and signaling pathways. However, it is crucial to note that these observations are on a broader class of quinoline compounds and may not be directly applicable to this compound derivatives without specific non-clinical studies.
It has been proposed that the toxic effects of some historical antimalarial quinolines are consistent with a specific CNS toxicity syndrome. nih.gov Understanding the structure-toxicity relationships within the quinoline class is an ongoing area of research. Without specific studies on this compound derivatives, any discussion on their toxicological profile remains speculative and requires dedicated investigation to understand the precise molecular initiating events and adverse outcome pathways.
Detailed Research Findings
A study focused on the synthesis and biological evaluation of novel 7-chloroquinoline analogs, including derivatives of 2,7-dichloroquinoline-3-carbaldehyde, which are structurally related to the corresponding carboxylic acids, has provided valuable preclinical data. proquest.comresearchgate.netcarta-evidence.orgsemanticscholar.org These findings offer insights into the potential antibacterial and antioxidant activities of this class of compounds.
Several derivatives of 2,7-dichloroquinoline (B1602032) were screened for their antibacterial activity against a panel of pathogenic bacteria. The results, summarized in the table below, indicate that these compounds exhibit a range of inhibitory effects.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 |
| Pseudomonas aeruginosa | 11.00 ± 0.03 | |
| 2,7-dichloroquinoline-3-carboxamide | Escherichia coli | 11.00 ± 0.04 |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | 11.00 ± 0.02 |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | 12.00 ± 0.00 |
| Amoxicillin (Standard) | Staphylococcus aureus | 18.00 ± 0.00 |
Notably, 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde showed good activity against Escherichia coli. proquest.comresearchgate.netsemanticscholar.org 2,7-dichloroquinoline-3-carbonitrile was effective against both Staphylococcus aureus and Pseudomonas aeruginosa. proquest.comresearchgate.netsemanticscholar.org
The radical scavenging activity of the synthesized compounds was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. The results demonstrated that some derivatives possess potent antioxidant properties.
| Compound | IC50 (µg/mL) |
|---|---|
| 2,7-dichloroquinoline-3-carbonitrile | 2.17 |
| 2,7-dichloroquinoline-3-carboxamide | 0.31 |
| Ascorbic Acid (Standard) | 2.41 |
Impressively, 2,7-dichloroquinoline-3-carboxamide exhibited stronger antioxidant activity than the standard, ascorbic acid, with a significantly lower IC50 value. proquest.comresearchgate.net
To elucidate the potential mechanism of action for the observed antibacterial effects, molecular docking studies were performed. These computational analyses investigated the binding interactions of the synthesized compounds with two key bacterial enzymes: E. coli DNA gyrase B and topoisomerase IIβ. proquest.comresearchgate.net
The results indicated that 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde exhibited favorable binding affinities towards E. coli DNA gyrase. proquest.comresearchgate.net Quinolone compounds are known to target DNA gyrase, an enzyme essential for bacterial DNA replication, thereby inhibiting bacterial growth. nih.gov The binding is often mediated by a water-metal ion bridge, and the C-3 carboxylic acid (or a derivative like carboxamide) plays a crucial role in this interaction. nih.gov
The in silico analysis suggests that these 2,7-dichloroquinoline derivatives may exert their antibacterial effects through a similar mechanism of DNA gyrase inhibition. This provides a rational basis for their observed biological activity and highlights a specific molecular target for further investigation and optimization of this class of compounds as potential antibacterial agents.
Future Research Directions and Translational Perspectives for 2,7 Dichloroquinoline 3 Carboxylic Acid
Rational Design and Synthesis of Novel Quinoline (B57606) Carboxylic Acid Derivatives
Future efforts in developing derivatives of 2,7-dichloroquinoline-3-carboxylic acid will heavily rely on rational design principles to enhance potency, selectivity, and pharmacokinetic profiles.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. tandfonline.com For quinoline-3-carboxylic acids, this could involve replacing the quinoline core with other bicyclic systems, such as quinazoline (B50416), to identify new chemotypes with potentially improved properties. tandfonline.com A successful example of this approach was the transition from quinoline-based to quinazoline-based inhibitors of the S. aureus NorA efflux pump, which led to potent synergistic activity with antibiotics like ciprofloxacin. tandfonline.com
Bioisosteric replacement, a more focused approach, involves substituting specific functional groups with others that have similar physical or chemical properties. This strategy is crucial for fine-tuning the characteristics of a lead compound. For instance, the carboxylic acid group at the 3-position is a key feature, but it can be replaced with bioisosteres like tetrazoles to potentially enhance properties such as lipophilicity and metabolic stability. This approach has proven successful in drug development, as seen in the design of AT1 receptor antagonists where a tetrazole ring replaced a carboxylic acid to improve potency and oral bioavailability.
| Strategy | Definition | Example Application for Quinoline Scaffolds |
| Scaffold Hopping | Replacing the core molecular framework to find structurally novel compounds with similar biological activity. | Transitioning from a quinoline to a quinazoline core to develop new S. aureus NorA efflux pump inhibitors. tandfonline.com |
| Bioisosteric Replacement | Swapping a functional group with another that has similar physicochemical properties to optimize the molecule. | Replacing a labile benzanilide (B160483) moiety with a more stable biphenyl (B1667301) group in ABCG2 modulators. |
Exploration of Combination Therapies with Existing Agents (Pre-clinical)
The potential of quinoline carboxylic acid derivatives to act synergistically with existing drugs is a promising area for preclinical research. The increasing challenge of antimicrobial resistance, for example, necessitates the development of adjuvants that can restore the efficacy of conventional antibiotics.
Recent preclinical studies have demonstrated the potential of quinoline-derived molecules to potentiate the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). acs.org Certain amphipathic quinoline derivatives have been shown to work in combination with ampicillin (B1664943) and amoxicillin, indicating a synergistic relationship. acs.org These combinations lead to enhanced antibacterial effects, including increased generation of reactive oxygen species and perturbation of the bacterial cell membrane. acs.org Future preclinical research should systematically evaluate this compound and its analogues in combination with a broad range of antibiotics against various resistant bacterial strains. Similarly, in oncology, combining these quinoline derivatives with established chemotherapeutic agents could overcome drug resistance or reduce required dosages, thereby minimizing toxicity. rsc.orgfrontiersin.org
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry offers new avenues for the efficient and environmentally friendly production of this compound derivatives.
Green Chemistry Approaches to Synthesis
Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to reduce waste, energy consumption, and the use of hazardous substances. For the synthesis of quinoline derivatives, several greener methods are being explored.
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can accelerate reaction rates, improve yields, and reduce reaction times compared to conventional heating. tandfonline.comnih.gov This method has been successfully applied to the synthesis of various quinoline derivatives, often under milder conditions and with simplified workup procedures, making it an environmentally friendly option. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation is another powerful tool in green chemistry that can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products. aminer.cn This technique has been employed for the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a close analogue of the target compound's precursor, demonstrating its applicability in this chemical space. aminer.cn
| Green Chemistry Technique | Advantages | Relevance to Quinoline Synthesis |
| Ultrasound-Assisted | Reduced reaction times, lower energy consumption, higher yields. | Efficient synthesis of hybrid quinoline-imidazole derivatives. tandfonline.comnih.gov |
| Microwave-Assisted | Drastic reduction in reaction times, improved yields, cleaner reactions. | Synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde and pyrano[3,2-c]quinoline-3-carboxylates. aminer.cn |
Flow Chemistry and Continuous Processing for Scale-Up in Research
For the translation from laboratory-scale synthesis to larger-scale production for extensive preclinical and potential clinical studies, flow chemistry offers significant advantages over traditional batch processing. nih.gov Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, enhance safety when dealing with hazardous reagents, and allow for straightforward scalability. nih.govacs.org
This technology has been successfully applied to the synthesis of various quinoline-containing active pharmaceutical ingredients. nih.gov Photochemical methods in continuous flow have been developed to produce quinolines with high throughput, demonstrating the potential for generating gram-scale quantities per hour. researchgate.net The development of a robust continuous flow process for this compound would be a critical step in enabling its advanced preclinical evaluation.
Exploration of New Biological Targets and Signaling Pathways
While quinoline derivatives are known to target DNA and topoisomerases, future research will focus on identifying and validating novel biological targets and signaling pathways for this compound and its analogues. ijmphs.comekb.eg This will broaden their therapeutic potential and could lead to the development of first-in-class medicines.
Several novel targets for quinoline carboxylic acids have recently been identified:
Diacylglycerol O-acyltransferase 1 (DGAT1): A series of novel quinoline carboxylic acids have been discovered as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis, suggesting potential applications in metabolic diseases. nih.gov
Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a constitutively active kinase implicated in various cancers. nih.gov
HIV-1 Integrase: The quinoline-3-carboxylic acid scaffold has been utilized to design inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.com
Dihydroorotate (B8406146) Dehydrogenase (DHODH): Certain quinoline-4-carboxylic acid analogues are known to inhibit this enzyme, which is crucial for the de novo pyrimidine (B1678525) biosynthetic pathway, a target in cancer and inflammatory diseases. aminer.cn
Sirtuin 3 (SIRT3): Recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent inhibitors of SIRT3, a mitochondrial deacetylase, showing potential for leukemic differentiation therapy. frontiersin.org
Furthermore, in-silico studies suggest that some quinoline-3-carboxylic acid derivatives may act as DNA minor groove-binding agents, providing a more detailed mechanistic understanding of their interaction with DNA. benthamdirect.com The continued exploration of these and other potential targets through proteomic, genomic, and molecular modeling approaches will be essential for unlocking the full therapeutic potential of the this compound scaffold.
Interdisciplinary Applications Beyond Medicinal Chemistry
While the core focus of research into many quinoline derivatives lies within medicinal chemistry, the structural attributes of this compound present opportunities for exploration in other scientific domains. The reactive sites on its bicyclic heteroaromatic scaffold, including the chlorine atoms and the carboxylic acid group, allow for a variety of chemical modifications, making it a versatile precursor for novel compounds in agrochemical research and material science.
Agrochemical Research
The quinoline carboxylic acid chemical class is recognized for its role in agriculture, notably as herbicides. nih.govfrontiersin.org Carboxylic acids and their derivatives are prevalent in bioactive compounds and have significantly contributed to the development of herbicidal agents over several decades. nih.gov These compounds can target a wide array of biosynthetic pathways and metabolic systems in plants. nih.gov
Specifically, the quinoline acid group, which includes commercial herbicides, functions by mimicking natural plant hormones like auxin, leading to uncontrolled growth and eventual death in susceptible weed species. frontiersin.org Although distinct from commercially prominent examples, this compound shares the core quinoline carboxylic acid scaffold. This structural similarity suggests its potential as a foundational molecule for developing new herbicide analogues. Research into related dichloro-quinoline carboxylic acid structures has confirmed their efficacy as herbicides, underscoring the potential of this chemical family in agricultural applications. nih.govresearchgate.net The exploration of derivatives of this compound could lead to the discovery of new active compounds with potentially different weed spectrums or improved environmental profiles.
Table 1: Potential Agrochemical Applications of Quinoline Carboxylic Acid Derivatives
| Application Area | Mode of Action (Hypothesized) | Potential Advantages of New Analogues |
| Herbicide Development | Synthetic Auxin Mimicry frontiersin.org | Novel weed control spectrum |
| Inhibition of Plant Enzymes | Improved selectivity | |
| Disruption of Biosynthetic Pathways nih.gov | Different environmental persistence profiles |
Material Science and Advanced Functional Materials
The field of material science is another promising avenue for the application of this compound derivatives. Polysubstituted quinolines are a subject of considerable interest due to their inherent photophysical properties. mdpi.com Many quinoline-based compounds function as chromophores that can absorb and emit light, making them suitable for use in advanced functional materials. mdpi.com
The extended π-conjugated system of the quinoline ring is fundamental to these properties. Modifications to this ring system, such as the addition of substituents like chlorine atoms and carboxylic acid groups, can modulate the electronic and, consequently, the photophysical characteristics of the molecule. These changes can influence properties such as fluorescence quantum yields and absorption/emission spectra. mdpi.com By strategically modifying the this compound backbone, it may be possible to design novel materials for applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, or photodynamic therapy.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The development and characterization of novel compounds derived from this compound can be significantly accelerated by integrating computational and experimental methodologies. This synergistic approach allows for the rational design of molecules with desired properties and provides deeper insights into their behavior at a molecular level.
Computational chemistry offers powerful tools for predicting the properties and reactivity of new derivatives before they are synthesized in the lab. Techniques such as Density Functional Theory (DFT) can be used to calculate molecular structures, electronic properties, and spectroscopic profiles. researchgate.net Molecular docking simulations are employed to predict how a molecule might interact with a biological target, such as a plant enzyme in the context of herbicide design, guiding the synthesis of more potent compounds. nih.gov Furthermore, software-based predictions of physicochemical properties like pKa can help in designing molecules with improved absorption and distribution characteristics for a specific application. nih.gov
These computational predictions are then validated and refined through experimental work. Synthesis of the designed molecules is followed by thorough characterization using a suite of analytical techniques. X-ray crystallography provides definitive information on the three-dimensional structure of the molecule in the solid state. nih.govresearchgate.net Spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, confirm the chemical structure and provide information about its electronic properties. researchgate.net This iterative cycle of computational design and experimental validation streamlines the discovery process, reducing the time and resources required to identify promising new compounds for specific applications.
Table 2: Synergy of Computational and Experimental Techniques
| Research Phase | Computational Methods | Experimental Techniques | Objective |
| Design & Screening | Molecular Docking nih.gov | Predict binding affinity to targets | |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with activity | ||
| pKa Prediction nih.gov | Estimate ionization state and solubility | ||
| Synthesis & Characterization | Density Functional Theory (DFT) researchgate.net | X-ray Crystallography nih.govresearchgate.net | Determine molecular geometry and structure |
| Spectroscopic Prediction | FTIR, NMR, UV-Vis Spectroscopy researchgate.net | Confirm chemical identity and electronic properties | |
| Validation | Biological Assays (e.g., herbicidal activity) | Measure real-world performance |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2,7-Dichloroquinoline-3-carboxylic Acid in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including chemical-resistant gloves (EN 374 standard), safety goggles (EN 166/NIOSH-compliant), and flame-retardant lab coats to prevent skin/eye contact .
- Conduct operations in well-ventilated areas or fume hoods to avoid inhalation of dust or vapors. Control electrostatic discharge to prevent combustion .
- For spills, avoid generating dust; use inert absorbents and dispose of waste in accordance with hazardous material regulations. Never release into drainage systems .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Adapt modified synthesis routes from analogous quinoline derivatives. For example, refluxing precursors (e.g., substituted quinaldic acids) with chlorinating agents (e.g., POCl₃) under controlled conditions, followed by hydrolysis of intermediate esters .
- Purify via recrystallization using ethanol/water mixtures, and verify purity via melting point analysis (compare to literature values, e.g., 148–150°C for structurally similar 2-chloroquinoline-3-carboxamide) and HPLC (≥95% purity threshold) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use - and -NMR to identify chlorine substituents and carboxylic acid protons. IR spectroscopy can confirm C=O (carboxylic acid) and C-Cl stretches .
- Purity assessment : Melting point analysis (e.g., differential scanning calorimetry for precision) and HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?
- Methodological Answer :
- Re-evaluate synthesis and purification protocols: Impurities or polymorphic forms (e.g., keto-enol tautomerism in carboxylic acids) may alter observed properties. Use DSC to detect polymorphs .
- Cross-validate with spectral Compare NMR/IR results across studies to identify inconsistencies in compound identity or purity .
Q. What strategies optimize functionalization at the 3-carboxylic acid position without affecting chlorine substituents?
- Methodological Answer :
- Protecting groups : Temporarily convert the carboxylic acid to an ester (e.g., ethyl ester via ethanol/H) to prevent unwanted nucleophilic reactions. Deprotect post-functionalization using mild hydrolysis (e.g., NaOH/EtOH) .
- Selective conditions : Use pH-controlled reactions (e.g., alkaline media for carboxylate activation) and low temperatures to minimize dechlorination. Monitor via LC-MS for side products .
Q. How to analyze reaction mechanisms involving this compound under varying pH conditions?
- Methodological Answer :
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., quinoline ring protonation/deprotonation) at different pH levels .
- Computational modeling : Employ DFT calculations to predict reactive sites (e.g., electrophilic substitution at C-2/C-7 vs. carboxylate nucleophilicity) and validate with isotopic labeling (e.g., -tracing in hydrolysis) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in studies involving this compound?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines/pH conditions, as quinoline derivatives are sensitive to microenvironmental changes (e.g., fluorescence quenching in acidic media) .
- Control for hydrolytic degradation : Pre-test compound stability under assay conditions (e.g., HPLC monitoring) to rule out decomposition artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
